3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
CAS No.: 1017273-59-4
Cat. No.: VC2695745
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017273-59-4 |
|---|---|
| Molecular Formula | C7H6N2O2S |
| Molecular Weight | 182.2 g/mol |
| IUPAC Name | 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | AQIPOVXEAHMJOU-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC=CN12)C(=O)O |
| Canonical SMILES | CC1=C(SC2=NC=CN12)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Basic Identification
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound featuring a fused ring system containing both thiazole and imidazole moieties. This compound is identified by CAS Registry Number 1017273-59-4 and possesses distinct structural features that contribute to its chemical behavior and potential applications . The compound belongs to the broader family of imidazo[2,1-b]thiazole derivatives, which have demonstrated various biological activities in pharmaceutical research .
Molecular Characteristics
The molecular formula of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid is C7H6N2O2S with a precise molecular weight of 182.20 g/mol . The compound's structure features a 3-methyl substituent on the imidazole ring and a carboxylic acid functional group at position 2, which significantly influences its chemical reactivity and solubility properties . The fused bicyclic system creates a planar structure that affects its interactions with biological targets and its behavior in various chemical reactions.
| Supplier | Product Number | Quantity | Storage Conditions | Purity | Classification |
|---|---|---|---|---|---|
| Aladdin Scientific | ALA-M178762-100mg | 100 mg | Room temperature | ≥95% | Protein Degrader Building Blocks |
Chemical Reactivity and Synthetic Applications
Synthetic Versatility
Based on data from related compounds, 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid serves as an important scaffold for creating more complex molecules with diverse biological activities. Synthetic chemists can modify the core structure to create derivatives with varying substituents, particularly at the 6-position, as evidenced by the existence of compounds such as 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid and 6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid.
Biological and Pharmaceutical Relevance
Protein Degrader Building Blocks
One of the most significant applications of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid appears to be its use as a building block in the development of protein degraders . Protein degradation has emerged as an important strategy in drug discovery, particularly for targeting proteins that were previously considered "undruggable." Compounds like 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid may serve as structural components in the design of proteolysis-targeting chimeras (PROTACs) or molecular glues that induce protein degradation.
Structure-Activity Relationships and Derivatives
Key Derivatives
The imidazo[2,1-b]thiazole-2-carboxylic acid scaffold appears to be versatile for derivatization, particularly at the 6-position. Several derivatives have been reported and are commercially available, including:
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6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
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6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
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3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid
These derivatives maintain the core imidazo[2,1-b]thiazole structure while introducing various aryl substituents at the 6-position, which likely modulates their biological activities and physicochemical properties.
Structure-Function Correlations
Future Research Directions
Expanding Applications
Given its classification as a protein degrader building block and the biological activities of related compounds, future research directions for 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid may include:
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Development of novel targeted protein degradation agents
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Exploration of structure-activity relationships through systematic derivatization
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Investigation of specific biological targets and mechanisms of action
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Optimization of synthetic routes to improve yields and reduce costs
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Evaluation of additional pharmacological applications beyond those currently identified
Synthetic Challenges and Opportunities
The multi-step synthesis required for 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid and its derivatives presents both challenges and opportunities for synthetic chemists. Future work may focus on developing more efficient and sustainable synthetic routes, potentially employing catalytic methods, flow chemistry, or biocatalysis to improve accessibility of these compounds for research applications.
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